Cas no 1270300-80-5 (Fmoc-3-fluoro-D-tyrosine)

Fmoc-3-fluoro-D-tyrosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB597221-5g |
Fmoc-3-fluoro-D-tyrosine; . |
1270300-80-5 | 5g |
€1155.70 | 2024-07-19 | ||
abcr | AB597221-1g |
Fmoc-3-fluoro-D-tyrosine; . |
1270300-80-5 | 1g |
€369.80 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579208-1g |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
1270300-80-5 | 98% | 1g |
¥4860.00 | 2024-08-09 | |
Chemenu | CM421914-500mg |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 95%+ | 500mg |
$432 | 2024-08-02 | |
1PlusChem | 1P01JN6S-250mg |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 97% | 250mg |
$178.00 | 2024-07-09 | |
1PlusChem | 1P01JN6S-500mg |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 97% | 500mg |
$256.00 | 2024-07-09 | |
1PlusChem | 1P01JN6S-1g |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 97% | 1g |
$378.00 | 2024-07-09 | |
Aaron | AR01JNF4-1g |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 97% | 1g |
$439.00 | 2025-02-11 | |
Chemenu | CM421914-250mg |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 95%+ | 250mg |
$290 | 2024-08-02 | |
Chemenu | CM421914-1g |
N-Fmoc-3-fluoro-D-tyrosine |
1270300-80-5 | 95%+ | 1g |
$652 | 2024-08-02 |
Fmoc-3-fluoro-D-tyrosine 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
Fmoc-3-fluoro-D-tyrosineに関する追加情報
Professional Introduction to Fmoc-3-fluoro-D-tyrosine (CAS No. 1270300-80-5)
Fmoc-3-fluoro-D-tyrosine, also known by its CAS number 1270300-80-5, is a highly specialized amino acid derivative that has garnered significant attention in the fields of chemical synthesis, drug discovery, and peptide research. This compound is a modified version of the naturally occurring amino acid tyrosine, with the addition of a fluoro group at the 3-position of the aromatic ring and the protection of the amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The combination of these modifications makes Fmoc-3-fluoro-D-tyrosine a valuable tool in modern chemical biology and medicinal chemistry.
The synthesis and application of Fmoc-3-fluoro-D-tyrosine have been extensively explored in recent years, driven by its unique properties and potential in various research domains. The introduction of the fluoro group at the 3-position introduces electronic and steric effects that can significantly influence the reactivity and selectivity of the compound in chemical reactions. Additionally, the Fmoc protecting group is widely recognized for its stability during peptide synthesis and ease of removal under specific conditions, making it an ideal choice for constructing complex peptide sequences.
One of the most notable applications of Fmoc-3-fluoro-D-tyrosine is in peptide synthesis, where it serves as a building block for constructing bioactive peptides with tailored properties. Researchers have utilized this compound to design peptides with enhanced stability, improved bioavailability, or modified binding affinities to target molecules. For instance, studies have demonstrated that incorporating Fmoc-3-fluoro-D-tyrosine into peptide sequences can lead to increased resistance to enzymatic degradation, a critical factor in drug delivery systems.
Moreover, Fmoc-3-fluoro-D-tyrosine has found applications in medicinal chemistry, particularly in the development of small molecule inhibitors and modulators. The fluoro substitution at the 3-position can act as a bioisostere for other groups, enabling researchers to explore novel chemical space and identify potential therapeutic agents. Recent advancements in computational chemistry have further facilitated the design and optimization of compounds derived from Fmoc-3-fluoro-D-tyrosine, leveraging machine learning algorithms to predict binding affinities and pharmacokinetic profiles.
The stereochemistry of Fmoc-3-fluoro-D-tyrosine also plays a crucial role in its functionality. The D configuration ensures that this compound can interact with chiral environments in biological systems, making it particularly useful in studying enantioselective reactions or developing chiral catalysts. This aspect has been exploited in asymmetric synthesis methodologies, where Fmoc-3-fluoro-D-tyrosine serves as a chiral auxiliary to induce high enantioselectivity in organic transformations.
In terms of synthesis, Fmoc-3-fluoro-D-tarosine is typically prepared through a multi-step process involving fluorination reactions, protection strategies, and stereochemical control. Recent innovations in catalytic fluorination techniques have streamlined the production process, enhancing both yield and purity. Additionally, green chemistry principles have been integrated into its synthesis to minimize environmental impact and improve sustainability.
Looking ahead, Fmoc-CAS No:1270300805 is expected to play an increasingly important role in advancing personalized medicine and precision healthcare. Its unique properties make it an ideal candidate for designing drugs targeting specific molecular pathways or receptors. Ongoing research is focused on optimizing its use in conjugate vaccines, targeted drug delivery systems, and immuno-oncology therapies.
In conclusion,Fmoc-CAS No:1270300805 stands as a testament to the ingenuity and progress in modern chemical science. Its versatile applications across multiple disciplines underscore its importance as a key component in contemporary research efforts aimed at addressing complex biological challenges.
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